(R)-(-)-1-Phenyl-1,2-ethanediol

Catalog No.
S714514
CAS No.
16355-00-3
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1-Phenyl-1,2-ethanediol

CAS Number

16355-00-3

Product Name

(R)-(-)-1-Phenyl-1,2-ethanediol

IUPAC Name

(1R)-1-phenylethane-1,2-diol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1

InChI Key

PWMWNFMRSKOCEY-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)C(CO)O

Synonyms

(-)-1-Phenylethane-1,2-diol; (-)-1-Phenylethylene Glycol; (-)-Phenyl Glycol; (-)-Phenyl-1,2-ethanediol; (-)-Styrene Glycol; (1R)-1-Phenyl-1,2-ethanediol; (R)-(-)-1-Phenylethane-1,2-diol; (R)-1-Phenyl-1,2-ethanediol; (R)-2-Phenyl-1,2-ethanediol; (R)-(

Canonical SMILES

C1=CC=C(C=C1)C(CO)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)O

The exact mass of the compound (R)-(-)-1-Phenyl-1,2-ethanediol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-1-Phenyl-1,2-ethanediol (CAS 16355-00-3), also known as (R)-styrene glycol, is an enantiopure chiral diol widely utilized as a highly specific building block in asymmetric organic synthesis . Presenting as a white to off-white crystalline powder with a melting point of 64–67 °C and a specific optical rotation of [a]D20 = -69 ± 2º, this compound is prized for its high enantiomeric excess (typically ≥98–99% ee) . In industrial and pharmaceutical procurement, it serves as a critical, non-negotiable precursor for the synthesis of chiral phosphine catalysts, enantiopure substituted 1,4-dioxanes, and various advanced pharmaceutical intermediates where strict stereochemical control is required .

Substituting (R)-(-)-1-Phenyl-1,2-ethanediol with its racemic counterpart (styrene glycol) or the (S)-enantiomer fundamentally compromises downstream asymmetric synthesis workflows . Using the racemate introduces a diastereomeric mixture into the reaction cascade, capping the theoretical yield of the desired chiral product at 50% and necessitating complex, solvent-intensive chiral resolution steps that drastically increase manufacturing costs . Conversely, substituting with (S)-(+)-1-Phenyl-1,2-ethanediol completely inverts the stereocenter of the resulting chiral auxiliary or catalyst, which reverses the enantioselectivity of downstream asymmetric hydrogenations or leads to inactive, potentially toxic enantiomers in active pharmaceutical ingredients (APIs) .

Chiral Transfer Efficiency in Phosphine Catalyst Synthesis

When synthesizing chiral phosphine catalysts for asymmetric hydrogenations, the stereochemical purity of the starting diol directly dictates the enantioselectivity of the final catalyst . Utilizing pre-resolved (R)-(-)-1-Phenyl-1,2-ethanediol (≥98% ee) allows for direct, stereospecific transfer of chirality to the ligand framework . In contrast, starting with racemic 1-phenyl-1,2-ethanediol yields a racemic catalyst mixture (0% ee), requiring downstream resolution that limits the maximum theoretical yield to <50% and adds significant processing time .

Evidence DimensionEffective yield and enantiomeric excess of chiral catalyst precursors
Target Compound Data(R)-(-)-1-Phenyl-1,2-ethanediol (>98% ee, direct transfer)
Comparator Or BaselineRacemic 1-Phenyl-1,2-ethanediol (0% ee, requires resolution)
Quantified DifferenceEliminates downstream chiral resolution, recovering >50% yield lost to unwanted enantiomers.
ConditionsSynthesis of chiral phosphine ligands for asymmetric hydrogenation.

Procuring the enantiopure (R)-isomer doubles the effective yield of chiral catalysts and eliminates costly, labor-intensive chromatographic separation steps.

Stereocontrol in Enantiopure 1,4-Dioxane Manufacturing

The production of enantiopure substituted 1,4-dioxanes relies heavily on the specific spatial arrangement of the diol precursor . Procuring (R)-(-)-1-Phenyl-1,2-ethanediol ensures the formation of (R)-configured dioxane derivatives, which are critical for specific receptor binding in pharmaceutical applications . Substituting with (S)-(+)-1-Phenyl-1,2-ethanediol results in a 100% inversion of the target stereocenter, yielding the (S)-dioxane derivative .

Evidence DimensionStereochemical configuration of final 1,4-dioxane product
Target Compound Data(R)-(-)-1-Phenyl-1,2-ethanediol (Yields (R)-substituted 1,4-dioxanes)
Comparator Or Baseline(S)-(+)-1-Phenyl-1,2-ethanediol (Yields (S)-substituted 1,4-dioxanes)
Quantified Difference100% stereochemical inversion, leading to completely divergent pharmacological profiles.
ConditionsCyclization reactions for pharmaceutical intermediate synthesis.

Strict adherence to the (R)-enantiomer is mandatory to prevent the synthesis of inactive or off-target API enantiomers.

Processability Advantage Over In-House Biocatalytic Synthesis

While (R)-(-)-1-Phenyl-1,2-ethanediol can be synthesized in-house via the asymmetric reduction of 2-hydroxyacetophenone, this route is highly resource-intensive . In-house biocatalysis requires recombinant whole-cell systems (e.g., E. coli co-expressing GDH and BDHA), complex cofactor regeneration, and reaction times exceeding 30 hours to achieve >99% ee . Procuring commercially available, high-purity (R)-(-)-1-Phenyl-1,2-ethanediol bypasses these bottlenecks entirely, providing immediate, scalable access to the chiral building block without the need for specialized bioprocessing infrastructure .

Evidence DimensionProcessing time and infrastructure requirements
Target Compound DataCommercial procurement (0 hours prep, guaranteed ≥98% ee)
Comparator Or BaselineIn-house enzymatic synthesis (>30 hours reaction time, requires recombinant whole-cell biocatalysts)
Quantified DifferenceEliminates >30 hours of upstream bioprocessing and the capital expenditure of cofactor regeneration systems.
ConditionsSourcing starting materials for industrial scale-up.

Direct procurement drastically accelerates project timelines and removes the need for specialized, multi-enzyme biocatalytic manufacturing capabilities.

Synthesis of Chiral Phosphine Ligands for Asymmetric Hydrogenation

(R)-(-)-1-Phenyl-1,2-ethanediol is the required starting material for manufacturing specific chiral phosphine catalysts. Its use guarantees the correct spatial orientation of the ligand, which is critical for achieving high enantioselectivity in the downstream asymmetric hydrogenation of pharmaceutical intermediates.

Manufacturing of Enantiopure Substituted 1,4-Dioxanes

In the synthesis of 1,4-dioxane-based APIs, this compound serves as a foundational chiral building block. Procuring the (R)-enantiomer ensures that the resulting cyclic ether maintains the exact stereochemistry required for biological efficacy, avoiding the severe yield penalties associated with resolving racemic mixtures .

Chiral Auxiliary in Diastereoselective Synthesis

The compound is highly effective as a chiral auxiliary, temporarily attaching to prochiral substrates to direct the stereochemical outcome of subsequent reactions. Its high enantiomeric purity (≥98% ee) ensures predictable, reproducible diastereomeric excesses before it is cleaved to release the final enantiopure product .

XLogP3

0.4

UNII

2LZM4B71KF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(-)-styrene glycol

Dates

Last modified: 08-15-2023

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